Fumagilin B

Description

Properties

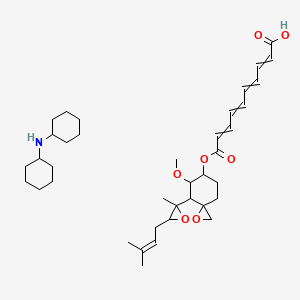

Molecular Formula |

C38H57NO7 |

|---|---|

Molecular Weight |

639.9 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C26H34O7.C12H23N/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28);11-13H,1-10H2 |

InChI Key |

OLRILZDTQKZQIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Characterization of Fumagillin from Aspergillus fumigatus: A Technical Guide

Introduction

Aspergillus fumigatus, a ubiquitous saprophytic fungus, is a prolific producer of a diverse array of secondary metabolites.[1] Among these, Fumagillin stands out as a molecule of significant scientific interest due to its potent biological activities. First isolated in 1949 by Hanson and Eble from Aspergillus fumigatus, this meroterpenoid has since been investigated for its antimicrobial and, most notably, its anti-angiogenic properties.[1][2][3] The commercial formulation, often referred to as Fumagilin-B®, contains the dicyclohexylamine (DCH) salt of fumagillin to improve stability.[4] This guide provides a comprehensive technical overview of the discovery, isolation, characterization, and biological functions of Fumagillin, tailored for researchers and professionals in drug development.

Physicochemical Properties of Fumagillin

Fumagillin is a complex organic molecule characterized by a decatetraenedioic acid chain linked via an ester bond to a substituted cyclohexane core, which includes two reactive epoxide rings.[1][2] These epoxides are crucial for its biological activity but also contribute to its instability.[1]

| Property | Value |

| Molecular Formula | C₂₆H₃₄O₇ |

| Molecular Weight | 458.55 g/mol |

| Appearance | Solid powder |

| Solubility | Poorly soluble in water (3.3 mg/L), soluble in organic solvents like ethanol and DMSO. Solubility in water is highly pH-dependent.[1] |

| Predicted logP | 4.05 |

| Predicted pKa | 4.65 |

| UV Absorption Maxima | ~335 nm and 350 nm |

Core Experimental Protocols

Fermentation for Fumagillin Production

Modern protocols for fumagillin production have been optimized for yield. The following is a representative protocol for submerged fermentation.

-

Strain: Aspergillus fumigatus (e.g., BNCC122691).[5]

-

Spore Suspension Preparation:

-

Culture A. fumigatus on a suitable solid medium such as Comprehensive Potato Dextrose Agar (CPDA) for 5-7 days at 28°C in the dark.[5]

-

Wash spores from the agar surface with a sterile aqueous solution of 0.1% Tween 80.

-

Adjust the spore concentration spectrophotometrically (e.g., OD600 of 2.0) to standardize the inoculum.[5]

-

-

Fermentation Medium: A typical liquid medium consists of (g/L): glycerol (33), yeast extract (3.1), corn flour (1.7), MgSO₄·7H₂O (0.5), K₂HPO₄ (1.5), KCl (0.5), NaCl (0.5), and FeSO₄·7H₂O (0.13). Adjust the initial pH to 7.0-7.2.[5]

-

Fermentation Conditions:

Extraction and Purification

Fumagillin is extracted from the fermentation broth using organic solvents.

-

Initial Extraction (from liquid culture):

-

After fermentation, acidify the culture broth to pH 3.0.

-

Extract the broth multiple times with an equal volume of a suitable organic solvent, such as dichloromethane or ethyl acetate. Dichloromethane at a 2:1 ratio (v/v) to the fermentation broth has shown high extraction efficiency.

-

Combine the organic phases and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification via High-Performance Liquid Chromatography (HPLC):

-

Dissolve the crude extract in a minimal amount of the mobile phase.

-

Perform preparative HPLC on a C18 reversed-phase column.[5]

-

Use a gradient elution system. A typical mobile phase consists of A: 0.1% formic acid in water and B: methanol or acetonitrile.[5]

-

Monitor the elution at 350 nm, the absorption maximum for fumagillin.[5]

-

Collect the fractions corresponding to the fumagillin peak.

-

Concentrate the purified fractions under vacuum to yield crystalline fumagillin.[5]

-

Analytical Characterization

The structure and purity of isolated fumagillin are confirmed using modern analytical techniques.

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[6]

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and acidified water (e.g., 0.1% formic or acetic acid). A common isocratic mobile phase is acetonitrile-water-acetic acid (50:50:1 v/v/v).[6]

-

Detection: UV/Diode Array Detector (DAD) at 350 nm or 351 nm.[6][7]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) is commonly used. The protonated molecule [M+H]⁺ is observed at m/z 459. Tandem MS (MS/MS) can be used for further structural confirmation, monitoring transitions such as 459 -> 427.[1]

-

NMR Spectroscopy: The full structure is elucidated using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in a deuterated solvent like CD₃OD.[5]

Biosynthesis of Fumagillin in Aspergillus fumigatus

Fumagillin is a meroterpenoid, meaning its biosynthesis involves both the polyketide and terpenoid pathways. The process is orchestrated by a gene cluster on chromosome eight.[1] The pathway begins with the synthesis of a polyketide-derived dioic acid and the cyclization of farnesyl pyrophosphate (FPP) to form the sesquiterpene β-trans-bergamotene, which is then extensively modified and finally esterified to the dioic acid.[1]

Caption: Biosynthetic origin of Fumagillin from terpenoid and polyketide precursors.

Mechanism of Action: Inhibition of MetAP2

The primary molecular target of fumagillin is Methionine Aminopeptidase 2 (MetAP2), a highly conserved metalloenzyme essential for post-translational modification of newly synthesized proteins.[1] Fumagillin binds covalently and irreversibly to a specific histidine residue (His231) in the active site of MetAP2.[1][4] This inactivation of MetAP2 disrupts the removal of the N-terminal methionine from a subset of proteins, leading to downstream effects on cell proliferation and function. The anti-angiogenic effects of fumagillin are a direct result of this inhibition in endothelial cells, which arrests them in the G1 phase of the cell cycle.[8]

References

- 1. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications [mdpi.com]

- 3. Fumagillin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. redalyc.org [redalyc.org]

- 7. panel.aam.org.ar [panel.aam.org.ar]

- 8. Fumagillin | C26H34O7 | CID 6917655 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Isolation and Characterization of Fumagilin B: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Fumagilin, a mycotoxin produced by the fungus Aspergillus fumigatus, has a storied history, from its initial discovery as an antimicrobial agent to its later characterization as a potent angiogenesis inhibitor. Its instability, however, led to the development of Fumagilin B, its dicyclohexylamine salt, which offers enhanced stability for therapeutic and research applications. This document provides an in-depth technical overview of the historical isolation of fumagillin, its chemical and biological characterization, and the evolution of its use into the more stable this compound. It includes detailed experimental protocols, quantitative physicochemical data, and diagrams illustrating key processes and mechanisms of action to serve as a comprehensive resource for the scientific community.

Discovery and Historical Isolation

Fumagillin was first isolated in 1949 by Hanson and Eble from the fermentation broth of the fungus Aspergillus fumigatus.[1][2] Initially reported as an "antiphage agent" designated H-3, it was later named fumagillin and recognized for its antimicrobial properties.[1] The pioneering work laid the foundation for all subsequent research into its unique biological activities.

Original Isolation Protocol (Hanson & Eble, 1949)

The initial isolation, while rudimentary by modern standards, successfully yielded the crystalline compound. The following protocol is a summary of the methodologies described in the foundational literature.

-

Fermentation: Aspergillus fumigatus was cultured in a submerged fermentation medium. The exact composition of the medium was optimized for the production of the active agent.

-

Filtration: The fungal mycelium was separated from the culture broth by filtration. The active compound was found to be present in the filtered broth.

-

Solvent Extraction: The clarified broth was acidified and extracted with an organic solvent, likely a non-polar solvent like chloroform or ether, to move the fumagillin from the aqueous phase to the organic phase.

-

Concentration: The organic extract was concentrated under reduced pressure to yield a crude, impure residue.

-

Crystallization: The crude material was further purified through a series of crystallization steps using various solvents to yield the pure, crystalline fumagillin.

Chemical Characterization and the Advent of this compound

Fumagillin (C₂₆H₃₄O₇) is a complex meroterpenoid characterized by a decatetraenedioic acid chain linked via an ester bond to a functionalized cyclohexane core, which features two reactive epoxide rings.[3] These epoxides are critical for its biological activity but are also responsible for the molecule's inherent instability, particularly its sensitivity to light, heat, and acidic conditions.

To address these stability issues for practical applications, particularly in veterinary medicine, the dicyclohexylamine (DCH) salt of fumagillin was developed. This formulation, known as this compound, exhibits significantly greater stability while retaining the biological activity of the parent compound. Commercial products like Fumidil-B® are formulations of this DCH salt.

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for fumagillin and highlight the comparative stability of its DCH salt form, this compound.

| Property | Fumagillin (Free Acid) | Data Source(s) |

| Molecular Formula | C₂₆H₃₄O₇ | [3] |

| Molecular Weight | 458.54 g/mol | [3] |

| Melting Point | 194-195 °C | |

| UV Absorption Maxima | ~335 nm, ~351 nm | [3] |

| Water Solubility | 3.3 mg/L (pH dependent) | [3] |

| Organic Solvent Solubility | Soluble in ethanol, DMSO, chloroform | [3] |

| Predicted logP | 4.05 | [3] |

Table 1: Physicochemical properties of Fumagillin.

| Condition | Fumagillin Half-Life | DCH Salt (this compound) Half-Life | Data Source(s) |

| 21°C in Darkness | 246 days | 852 days | [4] |

| 34°C in Darkness | Not specified | 368 days | [4] |

| 21°C Exposed to Light | 3 days | Not specified (assumed more stable) | [4] |

Table 2: Comparative stability of Fumagillin and its Dicyclohexylamine (DCH) salt in a honey matrix.

Mechanism of Action: MetAP2 Inhibition

The primary molecular target of fumagillin was identified as Methionine Aminopeptidase 2 (MetAP2), a cytosolic metalloenzyme crucial for protein maturation. MetAP2 removes the N-terminal methionine from nascent polypeptide chains, a critical step for subsequent protein processing and function.

Fumagillin acts as a potent and irreversible inhibitor of MetAP2. The mechanism involves a covalent bond formation between one of the epoxide rings on the fumagillin molecule and a specific histidine residue (His231) within the active site of the MetAP2 enzyme. This permanent inactivation of MetAP2 disrupts protein processing, leading to cell cycle arrest, particularly in endothelial cells. This potent anti-angiogenic effect—the inhibition of new blood vessel formation—is the basis for its investigation as an anti-cancer agent.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and activity assessment of fumagillin, reflecting modern laboratory practices.

Modern Isolation and Purification of Fumagillin

This protocol describes a typical workflow for obtaining pure fumagillin from an A. fumigatus culture.

-

Culture and Fermentation:

-

Inoculate a high-yield strain of Aspergillus fumigatus into a suitable liquid fermentation medium (e.g., Potato Dextrose Broth or a custom defined medium).

-

Incubate the culture for 5-7 days at 28-37°C with shaking (e.g., 180 rpm) to ensure aeration.

-

-

Extraction:

-

Separate the fungal biomass from the culture broth via filtration or centrifugation.

-

Combine the biomass and supernatant and perform solvent extraction. Add an equal volume of ethyl acetate (or a 60:40 acetonitrile:water solution) to the culture.

-

Agitate vigorously for several hours or use sonication to ensure thorough extraction of fumagillin into the organic phase.

-

Separate the organic layer from the aqueous layer. Repeat the extraction on the aqueous layer 2-3 times to maximize yield.

-

Pool the organic extracts and concentrate them to dryness using a rotary evaporator at a temperature below 40°C.

-

-

Purification by HPLC:

-

Redissolve the crude extract in a small volume of methanol.

-

Perform preparative High-Performance Liquid Chromatography (HPLC).

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). For example, a linear gradient from 50% to 100% acetonitrile over 30 minutes.

-

Flow Rate: 3-5 mL/min.

-

Detection: Monitor the eluent using a UV detector at 350 nm.

-

Fraction Collection: Collect the peak corresponding to the retention time of a fumagillin standard.

-

Final Step: Evaporate the solvent from the collected fraction to obtain pure fumagillin.

-

MetAP2 Inhibition Assay

This protocol outlines a biochemical assay to measure the inhibitory activity of fumagillin against human MetAP2.

-

Reagents and Buffers:

-

Assay Buffer: 100 mM HEPES (pH 7.5), 50 mM NaCl, 50 µM MnCl₂.

-

Enzyme: Recombinant human MetAP2.

-

Substrate: A synthetic peptide substrate such as Methionine-Alanine-Serine (Met-Ala-Ser).

-

Detection Reagents: Peroxidase, amino acid oxidase, and a chromogenic substrate like O-dianisidine.

-

Test Compound: Fumagillin or this compound dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of assay buffer containing MetAP2, peroxidase, amino acid oxidase, and O-dianisidine to each well.

-

Add serial dilutions of the fumagillin test compound (or DMSO as a vehicle control) to the wells.

-

Pre-incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the Met-Ala-Ser substrate to each well.

-

Measure the absorbance at 450 nm immediately (Time 0) and after a 45-minute incubation at 25°C using a microplate reader.

-

-

Data Analysis:

-

The enzyme activity is proportional to the change in absorbance over time.

-

Calculate the percent inhibition for each fumagillin concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for fumagillin isolation and its molecular mechanism of action.

Caption: Workflow for the modern isolation and purification of fumagillin.

Caption: Mechanism of action of fumagillin via irreversible inhibition of MetAP2.

References

- 1. AN ANTIPHAGE AGENT ISOLATED FROM ASPERGILLUS SP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability of dicyclohexylamine and fumagillin in honey [agris.fao.org]

Fumagilin B: A Technical Guide to its Chemical Properties, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumagilin B is a biomolecule of significant interest due to its potent anti-angiogenic and anti-microsporidial properties. Initially isolated from the fungus Aspergillus fumigatus, its complex chemical structure and unique mode of action have made it a focal point for research in oncology and infectious diseases. This technical guide provides an in-depth overview of this compound, covering its chemical identity, physicochemical properties, established experimental protocols for its analysis and production, and its key biological signaling pathways.

Chemical Structure and IUPAC Name

This compound is a complex organic molecule with the systematic IUPAC name: (2E,4E,6E,8E)-10-{[(3R,4S,5S,6R)-5-methoxy- 4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1- oxaspiro[2.5]octan-6-yl]oxy}-10 -oxodeca-2,4,6,8-tetraenoic acid.[1] Its chemical structure is characterized by a decatetraenedioic acid chain linked to a substituted oxaspiro[2.5]octane ring system, which includes two epoxide functionalities.

Molecular Formula: C₂₆H₃₄O₇

Molecular Weight: 458.55 g/mol

The commercially available form, often referred to as Fumagilin-B, is the dicyclohexylamine salt of fumagillin, which enhances its stability and water solubility.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and analytical characterization.

| Property | Value | References |

| Appearance | Yellowish crystalline solid | |

| Melting Point | 148-150 °C | |

| Solubility | Poorly soluble in water. Soluble in methanol, ethanol, acetone, and ethyl acetate. | [1] |

| UV max (in ethanol) | 335 nm and 351 nm | |

| logP (Octanol/Water) | 3.5 | |

| pKa | 4.7 |

Experimental Protocols

Detailed methodologies for the fermentation, purification, and analysis of this compound are essential for consistent and reproducible research.

Fermentation and Purification of Fumagillin

This protocol is adapted from studies optimizing fumagillin production from Aspergillus fumigatus.[2][3][4]

1. Fermentation:

-

Strain: Aspergillus fumigatus

-

Medium: A suitable liquid fermentation medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract), and essential minerals.

-

Culture Conditions: Inoculate the medium with A. fumigatus spores and incubate at a controlled temperature (typically 28-32°C) with agitation for 7-10 days.

-

Monitoring: Monitor the production of fumagillin periodically by taking samples and analyzing them via HPLC.

2. Extraction:

-

After fermentation, separate the mycelium from the broth by filtration.

-

Extract the fumagillin from the culture filtrate using a suitable organic solvent such as ethyl acetate.

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

3. Purification:

-

Subject the crude extract to column chromatography using silica gel.

-

Elute with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, to separate fumagillin from other metabolites.

-

Monitor the fractions by thin-layer chromatography (TLC) or HPLC.

-

Pool the fractions containing pure fumagillin and concentrate to dryness.

-

Further purification can be achieved by recrystallization from a suitable solvent system like methanol-water.

Analytical Methods

Accurate and sensitive analytical methods are critical for the quantification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method: [5][6]

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 351 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method: [7][8][9][10]

-

Chromatography: Utilize a similar reversed-phase HPLC setup as described above.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used.

-

Transitions: Monitor specific precursor-to-product ion transitions for fumagillin for quantification and confirmation.

-

Sample Preparation: For complex matrices like honey, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or solid-phase extraction (SPE) is often employed for sample cleanup and concentration prior to LC-MS/MS analysis.[8]

Biological Activity and Signaling Pathways

The primary mechanism of action of this compound is the irreversible inhibition of methionine aminopeptidase 2 (MetAP-2), a key enzyme involved in protein maturation.[11][12][13] This inhibition is responsible for its anti-angiogenic and anti-microsporidial effects.

MetAP-2 Inhibition Pathway

This compound covalently binds to a histidine residue in the active site of MetAP-2, leading to its inactivation.[13] This prevents the removal of the N-terminal methionine from newly synthesized proteins, a crucial step for their proper function. The inhibition of MetAP-2 in endothelial cells leads to cell cycle arrest in the G1 phase, thereby inhibiting proliferation and the formation of new blood vessels (angiogenesis).[14]

References

- 1. fao.org [fao.org]

- 2. Enhanced Fumagillin Production by Optimizing Fermentation and Purification Techniques [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. documentsdelivered.com [documentsdelivered.com]

- 6. CN106591389A - Method for producing fumagillin by aspergillus fumigatus - Google Patents [patents.google.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Rapid determination of fumagillin residues in honey by liquid chromatography-tandem mass spectrometry using the QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fda.gov [fda.gov]

- 11. What is the mechanism of Fumagillin? [synapse.patsnap.com]

- 12. pnas.org [pnas.org]

- 13. pnas.org [pnas.org]

- 14. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]

Fumagilin B Biosynthesis in Fungi: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fumagilin B is a well-known meroterpenoid produced by the fungus Aspergillus fumigatus. Renowned for its potent anti-angiogenic and antimicrobial properties, fumagilin's complex molecular architecture originates from an intricate biosynthetic pathway. This technical guide provides an in-depth exploration of the this compound biosynthesis, detailing the genetic framework, the enzymatic cascade, and regulatory networks. We present a comprehensive overview of the biosynthetic gene cluster, quantitative data on enzymatic activity and fermentation yields, detailed experimental protocols for pathway elucidation, and visual representations of the core biological processes to facilitate a deeper understanding for research and drug development applications.

The Fumagillin Biosynthetic Gene Cluster (fma)

The genetic blueprint for fumagillin biosynthesis is located within a supercluster of secondary metabolite genes on chromosome 8 of Aspergillus fumigatus.[1][2] The specific fumagillin biosynthetic gene cluster, designated as fma, encompasses approximately 15 genes responsible for producing the enzymes that construct the fumagillin molecule.[1] The organization of this cluster is crucial for the coordinated expression of the biosynthetic machinery.

Below is a diagram illustrating the key genes within the fma cluster.

The table below summarizes the core genes within the fma cluster and their respective functions in the biosynthesis of fumagillin.

| Gene Locus (Af293) | Gene Name | Protein Name | Proposed Function |

| Afu8g00520 | fma-TC | β-trans-bergamotene synthase | Catalyzes the cyclization of farnesyl pyrophosphate (FPP) to β-trans-bergamotene.[3][4] |

| Afu8g00510 | fma-P450 | Cytochrome P450 monooxygenase | Performs multiple oxidative steps: hydroxylation, ring-opening, and two epoxidations of β-trans-bergamotene.[4] |

| Afu8g00480 | fma-C6H | Nonheme iron-dependent dioxygenase | Catalyzes C-6 hydroxylation of the sesquiterpenoid intermediate.[4] |

| - | fma-MT | O-methyltransferase | Performs O-methylation following hydroxylation.[4] |

| Afu8g00490 | fma-KR | Ketoreductase | Stereoselectively reduces the C-5 ketone to a hydroxyl group, forming fumagillol.[4] |

| Afu8g00370 | fma-PKS | Polyketide synthase | Synthesizes a dodecapentaenoate polyketide chain.[3] |

| Afu8g00380 | fma-AT | Acyltransferase | Transfers the polyketide chain from Fma-PKS to fumagillol, forming prefumagillin.[3] |

| Afu8g00470 | fma-ABM | ABM family monooxygenase | Catalyzes the final oxidative cleavage of prefumagillin to yield fumagillin.[4] |

| Afu8g00420 | fumR/fapR | C6 transcription factor | Pathway-specific positive regulator of the fma cluster.[2][5] |

| Afu8g00410 | MetAP2 | Methionine aminopeptidase type 2 | Self-resistance enzyme; target of fumagillin.[1][6] |

The this compound Biosynthetic Pathway

The synthesis of fumagillin is a bifurcated process, involving two distinct branches that converge to form the final molecule.[1] One branch synthesizes the sesquiterpenoid core (fumagillol), while the other produces a polyketide side chain.[1][3]

Branch 1: Synthesis of the Sesquiterpenoid Core (Fumagillol)

This branch begins with the universal terpene precursor, farnesyl pyrophosphate (FPP), and involves a series of complex oxidative modifications.

-

Cyclization: The pathway is initiated by the membrane-bound terpene cyclase, Fma-TC , which catalyzes the Class I cyclization of FPP to form the bicyclic sesquiterpene, β-trans-bergamotene .[3][4]

-

Multifunctional Oxidation: A single cytochrome P450 monooxygenase, Fma-P450 , then executes a remarkable multi-step transformation of β-trans-bergamotene. This single enzyme catalyzes a C-5 hydroxylation, followed by a ring-opening of the strained cyclobutane bridge, and two subsequent epoxidations to generate a highly oxygenated intermediate, 5-keto-demethoxyfumagillol .[4][7]

-

Hydroxylation and Methylation: The intermediate undergoes successive C-6 hydroxylation by the nonheme iron-dependent dioxygenase Fma-C6H , followed by O-methylation catalyzed by Fma-MT , yielding 5-keto-fumagillol .[4][7]

-

Stereospecific Reduction: The final step in this branch is the stereospecific reduction of the C-5 ketone by the ketoreductase Fma-KR , producing the core alcohol, fumagillol .[4]

Branch 2: Synthesis of the Polyketide Side Chain

Concurrently, the second branch of the pathway generates the dodecapentaenoate side chain.

-

Polyketide Synthesis: The highly reducing polyketide synthase, Fma-PKS , synthesizes a C12 dodecapentaenoate group from malonyl-CoA precursors.[3] This polyketide is believed to remain tethered to the PKS enzyme during synthesis.[1]

Final Assembly and Maturation

-

Esterification: The acyltransferase, Fma-AT , catalyzes the transfer of the completed dodecapentaenoyl group from Fma-PKS onto the hydroxyl group of fumagillol, forming an ester linkage and creating the intermediate prefumagillin .[3]

-

Oxidative Cleavage: In the terminal step, the ABM family monooxygenase, Fma-ABM , performs an oxidative cleavage on the polyketide chain of prefumagillin to generate the characteristic dicarboxylic acid moiety of fumagillin .[4]

The complete biosynthetic pathway is depicted in the diagram below.

Regulation of this compound Biosynthesis

The expression of the fma gene cluster is tightly controlled. A key pathway-specific regulator is FumR (also known as FapR), a putative C6-type transcription factor encoded by Afu8g00420 within the cluster.[2][5] Deletion of fumR leads to the silencing of the entire gene cluster and abolishes fumagillin production.[5]

The expression of fumR itself is under the control of global regulators of secondary metabolism in Aspergillus, notably the Velvet complex , which includes the protein VeA .[5][8] The expression of fumR is dependent on both VeA and another Velvet complex component, LaeA, linking fumagillin production to broader cellular processes like morphological development.[5]

Quantitative Data

Quantitative analysis of the fumagillin pathway provides critical data for metabolic engineering and drug development. While detailed kinetic data for every enzyme is not fully available in the literature, key measurements have been reported.

| Parameter | Value | Organism/System | Conditions |

| Fma-TC Activity | ~4 µM/min | S. cerevisiae microsomes | ~250 µg/mL microsomal protein, 1 mM FPP, 5 mM MgCl₂ |

| Fumagillin Yield | 297.77 mg/L | A. fumigatus BNCC122691 | Optimized fermentation, initial pH 7 |

| Fumagillin Yield | 333.1 mg/L | A. fumigatus BNCC122691 | Optimized fermentation, 220 r/min shaking speed |

| Purification Yield | 77.29% | - | High-Performance Preparative Liquid Chromatography |

Experimental Protocols

The elucidation of the fumagillin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques.[1][7]

Protocol: Heterologous Expression and In Vitro Assay of Fma-TC

This protocol describes the functional characterization of the terpene cyclase (Fma-TC) by expressing its gene in a heterologous host, Saccharomyces cerevisiae.

-

Gene Cloning and Plasmid Construction:

-

The coding sequence for fma-TC (Afu8g00520) is amplified from A. fumigatus cDNA.

-

The amplicon is cloned into a yeast expression vector (e.g., a pYES2-based vector) under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation:

-

The expression plasmid is transformed into a suitable S. cerevisiae strain (e.g., BJ5464-NpgA) using the lithium acetate method.[3] This strain is often engineered to express a phosphopantetheinyl transferase (like NpgA) to activate fungal megasynthases and may have protease deficiencies (pep4Δ, prb1Δ) to improve protein stability.[9]

-

-

Protein Expression and Microsome Preparation:

-

Transformed yeast cells are grown in selective media with glucose.

-

Expression is induced by transferring cells to a galactose-containing medium.

-

After incubation, cells are harvested, washed, and lysed mechanically (e.g., with glass beads).

-

The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction, where the membrane-bound Fma-TC is located.

-

-

In Vitro Enzyme Assay:

-

The microsomal protein concentration is determined (e.g., via Bradford assay).

-

The assay is performed by incubating the microsomes (~250 µg/mL) with the substrate, farnesyl pyrophosphate (FPP, 1 mM), in a buffer containing a required cofactor (5 mM MgCl₂).[3]

-

The reaction mixture is overlaid with a solvent like hexane to trap the volatile terpene product.

-

-

Product Analysis:

-

After incubation, the hexane layer is collected.

-

The product, β-trans-bergamotene, is identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) by comparing its retention time and mass spectrum to an authentic standard.

-

Protocol: Gene Deletion and Chemical Complementation

This approach verifies a gene's role by observing the effect of its absence and then attempting to rescue the phenotype by supplying the expected product of the missing enzyme.

-

Gene Deletion:

-

A deletion cassette containing a selectable marker (e.g., pyrG) flanked by sequences homologous to the regions upstream and downstream of the target gene (e.g., fma-PKS) is constructed.

-

The cassette is transformed into A. fumigatus protoplasts.

-

Homologous recombination replaces the native gene with the deletion cassette. Transformants are selected and verified by PCR and Southern blotting.

-

-

Metabolite Analysis of Mutant:

-

The wild-type and deletion mutant (e.g., Δfma-PKS) strains are grown in a suitable production medium (e.g., Czapek-Dox).[8]

-

Culture supernatants are extracted with an organic solvent (e.g., chloroform or ethyl acetate).

-

Extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The Δfma-PKS strain should show a complete loss of fumagillin production and an accumulation of the precursor, fumagillol.[3]

-

-

Chemical Complementation:

-

The deletion mutant is cultured as above.

-

The purified intermediate that is downstream of the deleted step (e.g., the polyketide-acylated fumagillol, prefumagillin, or a synthetic analog) is added to the culture medium.[3][4]

-

After further incubation, the culture is extracted and analyzed by HPLC-MS. Restoration of fumagillin production confirms the function of the deleted gene and the role of the supplied intermediate.[3]

-

Conclusion

The this compound biosynthetic pathway is a model of metabolic ingenuity in fungi, employing multifunctional enzymes and a convergent strategy to build a complex, bioactive molecule. A thorough understanding of its genetic basis, enzymatic mechanisms, and regulatory controls is paramount for professionals in mycology, natural product chemistry, and drug development. The data and protocols outlined in this guide serve as a foundational resource for future research, including efforts to engineer the pathway for improved yields, generate novel analogs with enhanced therapeutic properties, and discover new enzymatic tools for synthetic biology.

References

- 1. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Fumagillin Biosynthetic Gene Cluster in Aspergillus fumigatus Encodes a Cryptic Terpene Cyclase Involved in the Formation of β-trans-Bergamotene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Fumagillin Gene Cluster, an Example of Hundreds of Genes under veA Control in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deciphering Chemical Logic of Fungal Natural Product Biosynthesis through Heterologous Expression and Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

Beyond MetAP2: An In-depth Technical Guide to the Alternative Molecular Targets of Fumagillin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumagillin, a natural product derived from the fungus Aspergillus fumigatus, and its analogs have long been recognized for their potent anti-angiogenic, anti-parasitic, and potential anti-cancer properties. The primary mechanism of action is the well-characterized irreversible covalent inhibition of Methionine Aminopeptidase 2 (MetAP2), a key enzyme involved in the post-translational modification of proteins. This inhibition disrupts endothelial cell proliferation and is central to the therapeutic effects of fumagillin. However, a comprehensive understanding of a drug's bioactivity necessitates the exploration of its interactions beyond the primary target. This technical guide delves into the molecular targets of Fumagillin B other than MetAP2, with a focus on recently identified non-covalent binding partners and the experimental methodologies used for their discovery.

Patatin Family Phospholipase A: A Non-Covalent Interactor of Fumagillin B

Recent proteomic studies have unveiled a novel, non-covalent interaction between Fumagillin B and a patatin family phospholipase A (PLA) in the protozoan parasite Entamoeba histolytica.[1] While MetAP2 was confirmed as the primary target for the amoebicidal activity of Fumagillin B, PLA was identified as an abundant and specific binding partner.[1] This discovery is significant as it represents a potential "off-target" interaction that could contribute to the broader pharmacological profile of Fumagillin B.

Data on Fumagillin B and Patatin Family Phospholipase A Interaction

To date, the interaction between Fumagillin B and patatin family phospholipase A has been qualitatively described as "abundant" based on affinity pull-down experiments followed by mass spectrometry.[1] Specific quantitative data, such as dissociation constants (Kd), are not yet available in the literature. The following table summarizes the key qualitative findings from the study on Entamoeba histolytica.

| Compound | Interacting Protein | Organism | Method of Detection | Nature of Interaction | Quantitative Data | Reference |

| Biotinylated Fumagillin B | Patatin family phospholipase A (EhPLA) | Entamoeba histolytica | Affinity Purification-Mass Spectrometry | Non-covalent | Abundant binding observed | [1] |

| Biotinylated Fumagillin B | Methionine Aminopeptidase 2 (EhMetAP2) | Entamoeba histolytica | Affinity Purification-Mass Spectrometry | Covalent | Abundant binding observed | [1] |

Experimental Protocols: Identification of Non-Covalent Binding Partners

The identification of the patatin family phospholipase A as a Fumagillin B interactor was achieved through a chemical proteomics approach involving affinity purification coupled with mass spectrometry.

Protocol: Affinity Purification of Fumagillin B Binding Proteins

Objective: To isolate and identify proteins from a cell lysate that bind to Fumagillin B.

Materials:

-

Biotinylated Fumagillin B: Fumagillin B chemically modified with a biotin tag to enable affinity capture.

-

Cell Lysate: Protein extract from the organism of interest (e.g., Entamoeba histolytica trophozoites).

-

Streptavidin-conjugated magnetic beads or agarose resin: Solid support for capturing the biotinylated fumagillin-protein complexes.

-

Lysis Buffer: Buffer to solubilize cellular proteins while maintaining their native conformation.

-

Wash Buffers: Buffers with varying stringencies to remove non-specific protein binders.

-

Elution Buffer: Buffer to release the bound proteins from the affinity matrix.

Methodology:

-

Preparation of Biotinylated Fumagillin B Probe: A biotin moiety is chemically linked to Fumagillin B at a position that is not critical for its biological activity.

-

Cell Lysis: The cells of interest are harvested and lysed to release their protein content. The lysis buffer should be optimized to maintain protein integrity and minimize denaturation.

-

Incubation with Biotinylated Fumagillin B: The cell lysate is incubated with the biotinylated Fumagillin B probe to allow for the formation of drug-protein complexes.

-

Affinity Capture: Streptavidin-coated beads are added to the lysate. The high affinity of streptavidin for biotin results in the capture of the biotinylated Fumagillin B along with any interacting proteins.

-

Washing: The beads are washed extensively with a series of buffers to remove proteins that are non-specifically bound to the beads or the probe.

-

Elution: The specifically bound proteins are eluted from the beads. For non-covalent interactors, a gentle elution method using a buffer with high salt concentration or a change in pH can be employed. For covalent binders, more stringent elution conditions would be required.

-

Protein Identification by Mass Spectrometry: The eluted proteins are identified using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identified proteins are then analyzed to distinguish specific interactors from background contaminants.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Identifying Non-Covalent Binders

Caption: Workflow for identifying Fumagillin B binding partners.

Hypothetical Signaling Pathway Involving Patatin-like Phospholipase A

The following diagram illustrates a hypothetical signaling cascade that could be influenced by the non-covalent binding of Fumagillin B to a patatin-like phospholipase A (PLA). Patatin-like phospholipases are known to be involved in lipid metabolism and the generation of signaling molecules.

References

The Structure-Activity Relationship of Fumagillin B: A Deep Dive into MetAP-2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumagillin, a natural product isolated from Aspergillus fumigatus, and its synthetic analogs have garnered significant attention as potent inhibitors of angiogenesis. Their mechanism of action is centered on the irreversible inhibition of Methionine Aminopeptidase-2 (MetAP-2), a key enzyme in protein maturation. This technical guide delves into the core structure-activity relationships (SAR) of Fumagillin B, providing a comprehensive overview of the chemical modifications that influence its inhibitory potency against MetAP-2 and its consequent anti-proliferative effects. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows, this document aims to serve as a valuable resource for researchers actively involved in the development of novel anti-angiogenic and anti-cancer therapeutics.

Structure-Activity Relationship of Fumagillin B Analogs

The core scaffold of Fumagillin B offers several positions for chemical modification, with the majority of SAR studies focusing on the C4 and C6 positions. The spiroepoxide moiety is widely recognized as the pharmacophore responsible for the irreversible covalent modification of Histidine-231 in the active site of MetAP-2.

Key Structural Insights:

-

The Spiroepoxide is Essential: The presence of the spiroepoxide at C1' is critical for the covalent inhibition of MetAP-2. Analogs lacking this functional group exhibit a significant loss of activity.

-

C6 Side Chain: Modifications at the C6 hydroxyl group have a profound impact on potency. Esterification with cinnamic acid derivatives has proven to be a highly effective strategy for enhancing inhibitory activity. In contrast, the introduction of primary or secondary carbamates at this position generally leads to a decrease in potency.[1] However, the incorporation of polar groups, such as piperazinyl carbamates, can restore or even improve activity.[1][2]

-

C4 Position: Alterations at the C4 position are generally less favorable. For instance, replacing the methoxy group with a benzyl oxime results in a moderate reduction in activity against MetAP-2.[1][2]

-

Stereochemistry: The specific stereoconfiguration of Fumagillin is crucial for its high-affinity binding to MetAP-2.

Quantitative SAR Data

The following table summarizes the in vitro inhibitory activity of selected Fumagillin B analogs against MetAP-2 and their anti-proliferative effects on endothelial cells.

| Compound | R (C6-substituent) | MetAP-2 IC50 (nM) | Endothelial Cell Proliferation IC50 (nM) |

| Fumagillin | -OCO(CH=CH)4COOH | - | - |

| TNP-470 (AGM-1470) | -NHCOCHCl | - | - |

| CKD-731 | 4-(N,N-dimethylaminoethoxy)cinnamoyl | - | 0.00003 (pg/mL) |

| Analog 1 | Cinnamoyl | - | - |

| Analog 2 | Piperazinyl carbamate | - | - |

| Analog 3 | Benzyl oxime at C4 | - | - |

Note: A comprehensive and directly comparable dataset from a single source is challenging to assemble from publicly available literature. The provided data points are illustrative and gathered from multiple studies. Direct comparison of absolute values should be made with caution due to variations in assay conditions.

Signaling Pathway and Experimental Workflows

Fumagillin-Induced Cell Cycle Arrest

The inhibition of MetAP-2 by Fumagillin and its analogs triggers a specific signaling cascade that culminates in cell cycle arrest at the G1 phase. This process is primarily mediated through the activation of the p53 tumor suppressor pathway.[3][4] Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[3][4] p21 then binds to and inhibits cyclin/CDK complexes, preventing the phosphorylation of the retinoblastoma protein (Rb) and ultimately halting the progression of the cell cycle from G1 to S phase.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and evaluation of a series of novel fumagillin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Fumagilin B: A Technical Guide to a Natural Angiogenesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in growth, development, and wound healing. However, it is also a critical hallmark of cancer, as solid tumors require a dedicated blood supply to grow beyond a few millimeters in size and to metastasize.[1] The inhibition of angiogenesis has therefore emerged as a promising strategy in oncology.[2]

Fumagillin is a natural product isolated from the fungus Aspergillus fumigatus.[3][4] Initially identified for its antimicrobial properties, it was later discovered to be a potent inhibitor of endothelial cell proliferation and angiogenesis.[2][5] Due to toxicity issues with the parent compound, more stable and less toxic synthetic analogs, most notably TNP-470 (also known as AGM-1470), were developed and have undergone clinical investigation for various cancers.[2][6][7]

This technical guide provides an in-depth overview of Fumagillin B and its analogs as angiogenesis inhibitors, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Molecular Mechanism of Action

The primary molecular target of Fumagillin and its analogs is Methionine Aminopeptidase 2 (MetAP-2), a highly conserved metalloprotease.[8][9][10] MetAP-2 is responsible for cleaving the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation and function.[8]

Fumagillin acts as a potent, irreversible inhibitor of MetAP-2.[8] The mechanism involves the covalent modification of a specific, conserved histidine residue (His-231) within the enzyme's active site by one of the compound's reactive epoxide rings.[11][12] This irreversible binding permanently inactivates the enzyme.[8][11] While MetAP-2 is expressed in many cell types, endothelial cells show particular sensitivity to its inhibition.[5][7]

Inhibition of MetAP-2 in endothelial cells leads to cell cycle arrest in the late G1 phase.[7][9] This cytostatic effect is mediated through the activation of the p53 tumor suppressor pathway and subsequent upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[4][13][14] The induction of p21 prevents the phosphorylation of the retinoblastoma protein (pRB), thereby blocking entry into the S phase and halting cell proliferation.[9]

Quantitative Efficacy Data

The anti-proliferative activity of Fumagillin and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50). The synthetic analog TNP-470 is significantly more potent than the parent Fumagillin compound against endothelial cells.[12]

| Compound | Target/Cell Line | Assay Type | IC50 / Ki Value | Reference |

| TNP-470 | Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Proliferation | 15 pg/mL (~0.038 nM) | |

| TNP-470 | Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Proliferation | 0.4 nM | [4] |

| Fumagillin | Endothelial Cells | Cell Proliferation | ~2 orders of magnitude higher than TNP-470 | [12] |

| M8891 | Recombinant Human MetAP-2 | Biochemical Assay | 54 nM (IC50) | [15][16] |

| M8891 | Recombinant Human MetAP-2 | Biochemical Assay | 4.33 nM (Ki) | [15] |

| M8891 | Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Proliferation | 20 nM (IC50) | [15] |

| Triazole Analog | Recombinant Human MetAP-2 | Biochemical Assay | 8 nM (IC50) | [17] |

Table 1: Comparative inhibitory concentrations of Fumagillin and various MetAP-2 inhibitors.

TNP-470 exhibits a biphasic effect on endothelial cells: it is cytostatic at low concentrations (e.g., 300 pg/mL to 3 µg/mL) and becomes cytotoxic at higher concentrations (≥30 µg/mL). The specific anti-angiogenic action is attributed to this potent cytostatic inhibition.[18]

Key Experimental Protocols

The evaluation of anti-angiogenic compounds like Fumagillin involves a series of in vitro and in vivo assays to assess their effects on endothelial cell behavior and vessel formation.

Endothelial Cell Proliferation Assay

This foundational in vitro assay measures the ability of a compound to inhibit the growth of endothelial cells.

Objective: To determine the IC50 value of a test compound on endothelial cells (e.g., HUVECs).

Methodology:

-

Cell Plating: Seed endothelial cells in 24- or 96-well plates at a predetermined density in complete growth medium and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., Fumagillin B) and a vehicle control.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (typically 48-72 hours).

-

Quantification of Proliferation: Assess cell viability and/or proliferation using one of several methods:

-

Direct Cell Counting: Trypsinize and count cells using a hemocytometer or automated cell counter.

-

Metabolic Assays: Use reagents like MTT or PrestoBlue, where colorimetric or fluorometric changes correlate with the number of viable, metabolically active cells.

-

DNA Synthesis Assay: Measure the incorporation of labeled nucleotides (e.g., ³H-thymidine or BrdU) into newly synthesized DNA.[18]

-

-

Data Analysis: Plot cell proliferation against compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis due to the membrane's rich vascular network and accessibility.[10][13]

Objective: To visually and quantitatively assess the effect of a test compound on the formation of new blood vessels.

Methodology:

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with appropriate humidity for 3-4 days.[6]

-

Windowing: Create a small, square window in the eggshell to expose the CAM, taking care not to damage the underlying membrane.[11][13]

-

Compound Application: Apply the test compound directly onto the CAM. This is often done by placing a sterile, inert carrier (e.g., a small filter paper disc or a Teflon ring) soaked with the compound solution onto the membrane.

-

Re-incubation: Seal the window with sterile tape and re-incubate the eggs for an additional 48-72 hours.

-

Analysis:

-

Imaging: At the end of the incubation, re-open the window and photograph the vasculature within the application area. Anti-angiogenic compounds will cause a reduction in vessel density and the appearance of an "avascular zone."

-

Quantification: Analyze the images to quantify changes in vessel length, density, and number of branch points compared to controls.[13]

-

Matrigel Plug Assay

This mouse-based in vivo assay provides a robust method for quantifying angiogenesis by creating a vascularized subcutaneous gel implant.[8][9]

Objective: To quantify compound-induced inhibition of new blood vessel infiltration into a basement membrane matrix in vivo.

Methodology:

-

Matrigel Preparation: Thaw Matrigel (a basement membrane extract) on ice.[19] Mix the liquid Matrigel with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound (or vehicle for control).

-

Subcutaneous Injection: Anesthetize a mouse (often an athymic nude mouse) and subcutaneously inject the Matrigel mixture (typically 0.3-0.5 mL) into the flank.[8][9] The liquid will rapidly form a solid gel plug at body temperature.[19]

-

Incubation Period: Allow 7-14 days for host cells and blood vessels to infiltrate the plug. The test compound can be administered systemically during this period or included directly in the plug.

-

Plug Excision and Analysis: Euthanize the mouse and surgically excise the Matrigel plug.[8] Angiogenesis can be quantified by:

-

Hemoglobin Content: Homogenize the plug and measure the amount of hemoglobin using a colorimetric assay (e.g., Drabkin's reagent). Hemoglobin content is directly proportional to the amount of blood and, therefore, vascularization.[20]

-

Immunohistochemistry: Fix, embed, and section the plug. Stain the sections with an endothelial cell-specific marker, such as an anti-CD31 antibody, to visualize and quantify microvessel density (MVD).[8][19]

-

Conclusion

Fumagillin B and its synthetic analogs represent a significant class of natural product-derived angiogenesis inhibitors. Their well-defined mechanism of action, centered on the irreversible inhibition of MetAP-2, provides a clear rationale for their potent cytostatic effect on endothelial cells. The development of TNP-470 demonstrated that the therapeutic window of the parent compound could be improved, leading to extensive clinical investigation. The standard experimental workflows, progressing from in vitro cell-based assays to robust in vivo models like the CAM and Matrigel plug assays, remain the cornerstone for evaluating this class of inhibitors and discovering novel anti-angiogenic agents.

References

- 1. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]

- 2. pnas.org [pnas.org]

- 3. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 4. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

- 6. The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells [bio-protocol.org]

- 7. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 9. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A re-evaluation of fumagillin selectivity towards endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. pnas.org [pnas.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytostatic inhibition of endothelial cell growth by the angiogenesis inhibitor TNP-470 (AGM-1470) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Anti-Microsporidial Action of Fumagilin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-microsporidial agent Fumagilin B, detailing its mechanism of action, quantifiable efficacy, and the experimental protocols used for its evaluation.

Introduction to this compound and Microsporidiosis

Microsporidia are obligate intracellular, spore-forming fungal parasites that cause the disease microsporidiosis in a wide range of hosts, including immunocompromised humans.[1] Fumagillin, a natural product isolated from the fungus Aspergillus fumigatus, has demonstrated broad-spectrum activity against several microsporidian species.[2][3] While effective, its use in humans has been associated with toxicity, such as reversible thrombocytopenia.[2] Fumagillin and its analogs are crucial tools for research and serve as lead compounds in the development of new, less toxic anti-microsporidial therapies.[4]

Core Mechanism of Action: Targeting MetAP2

The primary molecular target of fumagillin in microsporidia is Methionine Aminopeptidase type 2 (MetAP2) , a crucial enzyme for parasite survival.[5]

Key Points:

-

Irreversible Inhibition: Fumagillin contains a reactive epoxide ring that forms a covalent bond with a specific histidine residue (His-231 in human MetAP2) in the active site of the MetAP2 enzyme, leading to its irreversible inactivation.[6][7][8]

-

Essential Enzyme Function: MetAP2 is responsible for cleaving the N-terminal methionine from newly synthesized proteins. This process is a vital step in protein maturation, folding, and post-translational modification.[5][6] Inhibition of this function disrupts protein homeostasis and arrests parasite replication.[9]

-

Selective Toxicity: A key aspect of fumagillin's utility lies in its selective toxicity. While mammalian host cells possess both MetAP1 and MetAP2, genomic data reveals that microsporidia lack MetAP1.[1][2] In host cells, MetAP1 can compensate for the fumagillin-induced inhibition of MetAP2.[2] In microsporidia, however, the lack of a compensatory enzyme makes MetAP2 an essential, indispensable target.[2][5][10] This dependency makes MetAP2 an excellent target for therapeutic intervention.[10]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the molecular interaction and downstream effects of this compound on microsporidial protein synthesis.

Caption: Mechanism of this compound action in Microsporidia.

Quantitative Data: In Vitro Efficacy

The anti-microsporidial activity of fumagillin and its analogs has been quantified against various species using in vitro cell culture models. The 50% inhibitory concentration (IC50) or 50% minimum inhibitory concentration (MIC50) are common metrics for efficacy.

| Compound | Microsporidia Species | Host Cell Line | IC50 / MIC50 (ng/mL) | Reference |

| Fumagillin | Encephalitozoon intestinalis | RK-13 | 0.515 ± 0.002 | [11] |

| Vittaforma corneae | RK-13 | 0.81 ± 0.014 | [11] | |

| TNP-470 | Encephalitozoon intestinalis | RK-13 | 0.35 ± 0.21 | [11] |

| Vittaforma corneae | RK-13 | 0.38 ± 0.11 | [11] |

Note: TNP-470 is a semi-synthetic, less toxic analog of fumagillin.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of anti-microsporidial drug efficacy studies. Below is a synthesized protocol for a typical in vitro susceptibility assay.

Protocol: In Vitro Anti-Microsporidial Susceptibility Assay

This protocol outlines the steps to determine the IC50 of a compound against microsporidia replicating in a host cell culture.

1. Materials and Reagents:

-

Host cell line (e.g., rabbit kidney cells, RK-13)

-

Cell culture medium (e.g., MEM or RPMI 1640) with fetal bovine serum (FBS) and antibiotics

-

Purified microsporidian spores (e.g., E. intestinalis, V. corneae)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Reagents for quantifying parasite load (e.g., DNA extraction kit, qPCR reagents, or specific antibodies for immunofluorescence)

2. Experimental Workflow:

-

Step 1: Host Cell Seeding

-

Propagate and harvest host cells using standard cell culture techniques.

-

Seed the cells into 96-well plates at a density that allows for the formation of a confluent monolayer within 24-48 hours.

-

Incubate the plates to allow cell adherence.

-

-

Step 2: Parasite Inoculation

-

Prepare a suspension of microsporidian spores in a cell culture medium.

-

Remove the medium from the host cell monolayers and inoculate each well with a standardized number of spores (e.g., 1 x 10^5 spores/well).

-

Incubate for several hours to allow for spore germination and host cell invasion.

-

-

Step 3: Drug Application

-

Prepare serial dilutions of the test compound in a culture medium. Ensure the final solvent concentration is non-toxic to the host cells.

-

After the infection incubation period, remove the spore inoculum and add the medium containing the various drug concentrations to the wells. Include untreated infected controls and uninfected controls.

-

-

Step 4: Incubation

-

Incubate the plates for a period that allows for multiple rounds of parasite replication (typically 5-7 days).

-

-

Step 5: Assessment of Parasite Proliferation

-

Quantify the parasite load in each well. Common methods include:

-

Quantitative PCR (qPCR): Extract total DNA from each well and quantify parasite-specific DNA (e.g., targeting the small subunit ribosomal RNA gene) relative to a host cell gene.

-

Immunofluorescence Assay (IFA): Fix the cells and use a specific antibody against the microsporidia to visualize and count the number of infected cells or parasitic foci.

-

Spore Counting: Lyse the host cells and count the number of spores released using a hemocytometer.

-

-

-

Step 6: Data Analysis

-

Calculate the percentage of inhibition for each drug concentration relative to the untreated infected control.

-

Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to determine the IC50 value.

-

Workflow Visualization

The following diagram provides a visual representation of the in vitro susceptibility testing workflow.

Caption: Workflow for in vitro anti-microsporidial drug susceptibility testing.

Conclusion and Future Directions

This compound's targeted and potent inhibition of the essential microsporidial enzyme MetAP2 establishes it as a cornerstone compound for understanding anti-microsporidial pharmacology. Its selective action, based on the absence of MetAP1 in the parasite, provides a clear rationale for its efficacy. However, host toxicity remains a significant barrier to its systemic use in humans.[2][3]

Future research and drug development efforts should focus on:

-

Designing Novel MetAP2 Inhibitors: Leveraging the structural data of microsporidian and human MetAP2 to design analogs with higher specificity for the parasite's enzyme, thereby reducing off-target effects and host toxicity.[12]

-

High-Throughput Screening: Utilizing engineered yeast systems or other high-throughput platforms to screen large compound libraries for novel, non-fumagillin-based MetAP2 inhibitors.[13]

-

Combination Therapies: Investigating the synergistic effects of MetAP2 inhibitors with drugs targeting other essential pathways in microsporidia, such as tubulin polymerization (e.g., albendazole) or chitin synthesis.[1][2]

References

- 1. Current Therapy and Therapeutic Targets for Microsporidiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Current Therapy and Therapeutic Targets for Microsporidiosis [frontiersin.org]

- 3. Antimicrosporidial Activities of Fumagillin, TNP-470, Ovalicin, and Ovalicin Derivatives In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methionine Aminopeptidases: Potential Therapeutic Target for Microsporidia and other Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. pnas.org [pnas.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. System for Expression of Microsporidian Methionine Amino Peptidase Type 2 (MetAP2) in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

The Fumagilin B Gene Cluster in Aspergillus fumigatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumagillin, a meroterpenoid produced by the opportunistic human pathogen Aspergillus fumigatus, has garnered significant interest for its potent anti-angiogenic and antimicrobial properties. Its biosynthesis is orchestrated by a dedicated gene cluster, the Fumagilin B (fma) cluster, located on chromosome 8. This technical guide provides a comprehensive overview of the fma gene cluster, detailing its genetic organization, the intricate biosynthetic pathway of fumagillin, and the regulatory networks that govern its expression. We present a consolidation of quantitative data, detailed experimental methodologies for the study of this cluster, and visual representations of key pathways to serve as a valuable resource for researchers in mycology, natural product chemistry, and drug development.

Introduction

Aspergillus fumigatus is a ubiquitous saprophytic fungus capable of causing life-threatening invasive aspergillosis in immunocompromised individuals[1]. The pathogenicity of this fungus is, in part, attributed to its ability to produce a diverse array of secondary metabolites, including mycotoxins like gliotoxin and fumagillin[1]. Fumagillin was first isolated from A. fumigatus in 1949 and has since been recognized for its therapeutic potential, notably as an inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme crucial for angiogenesis[1][2][3][4][5]. This activity has positioned fumagillin and its derivatives as promising candidates for cancer therapy and for treating microsporidiosis in honeybees[1][5][6].

The genetic blueprint for fumagillin production is encoded within a supercluster of genes on chromosome 8 (Afu8g00100-Afu8g00720), with the core fumagillin biosynthetic (fma) cluster spanning from Afu8g00370 to Afu8g00520[1]. The elucidation of this gene cluster and its biosynthetic pathway has been a significant focus of research, revealing a complex series of enzymatic reactions that convert primary metabolites into the final bioactive compound[1][2][7]. Understanding the intricacies of the fma gene cluster is paramount for harnessing its potential for biotechnological and pharmaceutical applications.

The this compound (fma) Gene Cluster

The fumagillin biosynthetic gene cluster in A. fumigatus is comprised of 15 genes.[1] These genes encode a suite of enzymes responsible for the stepwise synthesis of fumagillin, including a polyketide synthase, a terpene cyclase, various oxygenases, and a regulatory protein. The genes within this cluster are co-regulated, ensuring a coordinated production of the final metabolite[4][8].

Genetic Organization and Gene Functions

The genes within the fma cluster have been identified and their putative functions assigned based on sequence homology and experimental characterization, including gene knockout studies.[2][7][9]

| Gene Locus ID | Gene Name (Nomenclature 1) | Gene Name (Nomenclature 2) | Deduced Function |

| Afu8g00370 | fma-PKS | fmaA | Polyketide Synthase |

| Afu8g00380 | fma-AT | Acyltransferase | |

| Afu8g00390 | Unknown/Unassigned | ||

| Afu8g00400 | Unknown/Unassigned | ||

| Afu8g00410 | Self-resistance protein | ||

| Afu8g00420 | fumR | fapR | C6 transcription factor |

| Afu8g00430 | Unknown/Unassigned | ||

| Afu8g00440 | Fma-MT | Flavin-binding monooxygenase/Methyltransferase | |

| Afu8g00450 | Unknown/Unassigned | ||

| Afu8g00460 | Unknown/Unassigned | ||

| Afu8g00470 | Fma-ABM | Antibiotic Biosynthesis Monooxygenase | |

| Afu8g00480 | Fma-C6H | Non-heme iron-dependent dioxygenase | |

| Afu8g00490 | Partial PKS (Ketoreductase) | ||

| Afu8g00510 | Fma-P450 | Cytochrome P450 monooxygenase | |

| Afu8g00520 | fma-TC | Terpene Cyclase |

Table 1: Genes of the this compound (fma) cluster and their putative functions. Note that two different nomenclature systems have been used in the literature.[5]

Biosynthetic Pathway of Fumagillin

The biosynthesis of fumagillin is a multi-step process involving both the polyketide and terpenoid pathways. The final molecule is a meroterpenoid, consisting of a polyketide-derived decatetraenedioic acid chain esterified to a sesquiterpenoid core, fumagillol[2]. The pathway has been elucidated through a combination of gene deletion studies, heterologous expression, and in vitro enzymatic assays[2][7].

The key steps in the biosynthesis are as follows:

-

Formation of the Polyketide Moiety: The fma-PKS (Afu8g00370), a polyketide synthase, synthesizes a C12 polyketide intermediate[9].

-

Formation of the Terpenoid Core: The fma-TC (Afu8g00520), a membrane-bound terpene cyclase, catalyzes the cyclization of farnesyl pyrophosphate (FPP) to form β-trans-bergamotene[2][9][10].

-

Oxidative Tailoring of the Terpenoid: A series of oxygenases, including a multifunctional cytochrome P450 monooxygenase (Fma-P450, Afu8g00510), a non-heme iron-dependent dioxygenase (Fma-C6H, Afu8g00480), and an ABM family monooxygenase (Fma-ABM, Afu8g00470), catalyze a cascade of reactions including hydroxylation, ring-opening, and epoxidations to convert β-trans-bergamotene into the highly oxygenated fumagillol core[7].

-

Esterification: The acyltransferase, fma-AT (Afu8g00380), is responsible for the esterification of the polyketide chain to the fumagillol core, forming fumagillin[2][9].

References

- 1. mdpi.com [mdpi.com]

- 2. The Fumagillin Biosynthetic Gene Cluster in Aspergillus fumigatus Encodes a Cryptic Terpene Cyclase Involved in the Formation of β-trans-Bergamotene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Fumagillin Gene Cluster, an Example of Hundreds of Genes under veA Control in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Fumagillin Gene Cluster, an Example of Hundreds of Genes under veA Control in Aspergillus fumigatus | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

The Enantioselective Total Synthesis of Fumagillin B and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumagillin, a natural product isolated from Aspergillus fumigatus, and its synthetic analogs have garnered significant attention in the scientific community due to their potent anti-angiogenic, anti-parasitic, and potential anti-cancer properties. The primary mechanism of action involves the irreversible inhibition of methionine aminopeptidase 2 (MetAP2), a key enzyme in protein modification and cellular proliferation.[1][2] This technical guide provides an in-depth overview of the total synthesis of Fumagillin B and its analogs, with a focus on key chemical transformations, detailed experimental protocols, and quantitative data to facilitate comparative analysis. Furthermore, it elucidates the signaling pathways modulated by these compounds, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

Fumagillin was first isolated in 1949 and has a complex molecular architecture characterized by a spiro-epoxide and a polyunsaturated side chain.[3] Its biological activity, particularly the inhibition of angiogenesis, has spurred the development of numerous synthetic analogs with improved therapeutic profiles, the most notable being TNP-470.[4][5] The total synthesis of fumagillin and its derivatives presents a significant challenge to synthetic chemists and has been the subject of numerous research endeavors. This guide will explore some of the seminal total syntheses, highlighting the strategic approaches and key chemical reactions employed.

Mechanism of Action and Signaling Pathways

The biological activity of fumagillin and its analogs is primarily attributed to the covalent and irreversible inhibition of MetAP2.[1][6] This enzyme is responsible for the removal of the N-terminal methionine from nascent polypeptide chains.[1] The spiro-epoxide moiety of fumagillin is key to its inhibitory activity, as it forms a covalent bond with a histidine residue in the active site of MetAP2, leading to its inactivation.[6]

The inhibition of MetAP2 has significant downstream effects, most notably the suppression of angiogenesis, the formation of new blood vessels.[1][2] This process is critical for tumor growth and metastasis. Furthermore, MetAP2 inhibition has been shown to block noncanonical Wnt signaling, a pathway involved in embryonic development and tumorigenesis.[4]

Below are diagrams illustrating the key signaling pathways affected by Fumagillin B.

Caption: Mechanism of Fumagillin B's anti-angiogenic activity.

Caption: Inhibition of the noncanonical Wnt signaling pathway.

Total Synthesis of Fumagillin B

The total synthesis of fumagillin has been accomplished by several research groups. A notable asymmetric synthesis was reported by Taber et al. (1999), which provides the basis for the experimental protocols detailed below. This synthesis utilizes a chiral auxiliary to establish the key stereocenters of the cyclohexane core.

Retrosynthetic Analysis

A simplified retrosynthetic analysis of the Taber synthesis is presented below. The key disconnections involve the late-stage attachment of the polyene side chain and the strategic construction of the bicyclic core.

Caption: Simplified retrosynthetic analysis of Fumagillin B.

Key Experimental Protocols

The following protocols are adapted from the literature and represent key transformations in the synthesis of (-)-Fumagillin.

Protocol 1: Asymmetric Synthesis of the Cyclohexenone Core

This protocol describes the initial steps to construct the chiral cyclohexenone, a key building block.

-

Reaction: Asymmetric Michael addition of a cuprate to an enone.

-

Reagents:

-

2-Cyclohexen-1-one

-

Lithium dimethylcuprate (LiCuMe₂)

-

Chiral ligand (e.g., a derivative of a chiral amino alcohol)

-

Anhydrous THF

-

-

Procedure:

-

To a solution of the chiral ligand in anhydrous THF at -78 °C is added a solution of LiCuMe₂.

-

The mixture is stirred for 30 minutes to form the chiral cuprate complex.

-

A solution of 2-cyclohexen-1-one in anhydrous THF is added dropwise.

-

The reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with diethyl ether, and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

-

Protocol 2: Intramolecular Alkylation to Form the Bicyclic System